molecular formula C7H14FNO B13030507 (4R,5S)-5-fluoro-3,3-dimethylpiperidin-4-ol

(4R,5S)-5-fluoro-3,3-dimethylpiperidin-4-ol

Cat. No.: B13030507
M. Wt: 147.19 g/mol
InChI Key: JETLXIXZJFCRIB-WDSKDSINSA-N
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Description

(4R,5S)-5-fluoro-3,3-dimethylpiperidin-4-ol is a chiral compound with a piperidine ring structure It is characterized by the presence of a fluorine atom at the 5th position and two methyl groups at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-5-fluoro-3,3-dimethylpiperidin-4-ol can be achieved through several steps. One common method involves the conjugate addition of a nucleophile to a suitable precursor, followed by diastereoselective reduction and fluorination.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-5-fluoro-3,3-dimethylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can be performed to replace the fluorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Fluorinating agents: Diethylaminosulfur trifluoride (DAST), Selectfluor.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(4R,5S)-5-fluoro-3,3-dimethylpiperidin-4-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.

    Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (4R,5S)-5-fluoro-3,3-dimethylpiperidin-4-ol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (4R,5S)-5-fluoro-3,3-dimethylpiperidin-4-ol: is similar to other fluorinated piperidine derivatives, such as (4R,5S)-5-fluoro-3,3-dimethylpiperidin-4-one and (4R,5S)-5-fluoro-3,3-dimethylpiperidin-4-amine.

    This compound: can be compared to non-fluorinated analogs like (4R,5S)-3,3-dimethylpiperidin-4-ol.

Uniqueness

The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound in drug design and other applications .

Properties

Molecular Formula

C7H14FNO

Molecular Weight

147.19 g/mol

IUPAC Name

(4R,5S)-5-fluoro-3,3-dimethylpiperidin-4-ol

InChI

InChI=1S/C7H14FNO/c1-7(2)4-9-3-5(8)6(7)10/h5-6,9-10H,3-4H2,1-2H3/t5-,6-/m0/s1

InChI Key

JETLXIXZJFCRIB-WDSKDSINSA-N

Isomeric SMILES

CC1(CNC[C@@H]([C@@H]1O)F)C

Canonical SMILES

CC1(CNCC(C1O)F)C

Origin of Product

United States

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